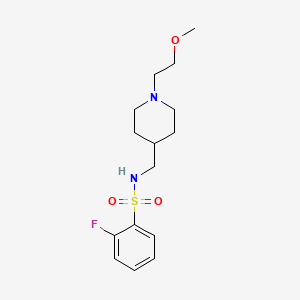

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

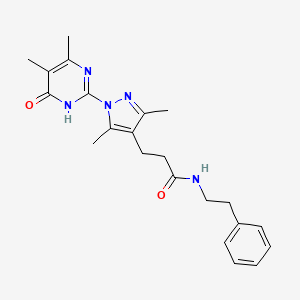

The molecular structure of “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide” consists of a piperidine ring, a benzenesulfonamide group, and a methoxyethyl group. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

One study explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. Through quantum chemical calculations and molecular dynamics simulations, researchers investigated the binding energies of these compounds on metal surfaces. This research provides insight into the design of more efficient corrosion inhibitors for industrial applications (Kaya et al., 2016).

Synthesis and Structural Characterization

Another area of research focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting the potential of these compounds in developing treatments for HIV-1 infection. This demonstrates the utility of piperidine-based sulfonamides in medicinal chemistry for targeting specific receptors (Cheng De-ju, 2015).

Preclinical Pharmacology

A study on the preclinical pharmacology of a novel antipsychotic compound showed potential efficacy in treating schizophrenia and bipolar mania. This research illustrates the importance of piperidine derivatives in developing new therapeutic agents with improved safety profiles (Rasmussen et al., 2005).

Photodynamic Therapy Applications

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives containing Schiff base revealed their potent singlet oxygen quantum yield. These findings are crucial for photodynamic therapy applications in cancer treatment, showcasing the role of these compounds in medical treatment innovations (Pişkin et al., 2020).

Enantioselective Fluorination

The development of a sterically demanding electrophilic fluorinating reagent for enantioselective fluorination highlights the significance of piperidine derivatives in synthetic chemistry. This advancement aids in the production of chiral compounds with high enantioselectivity (Yasui et al., 2011).

5-HT₇ Receptor Antagonists

A study on the design, synthesis, and evaluation of arylsulfonamide/amide derivatives of piperidines as potent 5-HT₇ receptor antagonists underscores the therapeutic potential of these compounds in treating central nervous system disorders (Zajdel et al., 2012).

Future Directions

Piperidine derivatives, such as “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide”, play a significant role in the pharmaceutical industry. They are among the most important synthetic fragments for designing drugs . Therefore, future research could focus on exploring the potential therapeutic applications of this compound and similar piperidine derivatives.

properties

IUPAC Name |

2-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O3S/c1-21-11-10-18-8-6-13(7-9-18)12-17-22(19,20)15-5-3-2-4-14(15)16/h2-5,13,17H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILBAILJPMOQBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)

![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)

amine hydrochloride](/img/structure/B2626797.png)

![2-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2626800.png)

![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2626804.png)